Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]
Description
Properties
IUPAC Name |
ethyl 6-decoxy-4-oxo-7-(2,2,3,3,3-pentadeuteriopropyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-4-7-8-9-10-11-12-13-15-30-23-17-20-22(16-19(23)14-5-2)26-18-21(24(20)27)25(28)29-6-3/h16-18H,4-15H2,1-3H3,(H,26,27)/i2D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWPYBBFFOLSSQ-ZTIZGVCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1CCC)NC=C(C2=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC2=C(C=C1OCCCCCCCCCC)C(=O)C(=CN2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746835 | |
| Record name | Ethyl 6-(decyloxy)-4-oxo-7-(2,2,3,3,3-~2~H_5_)propyl-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-55-5 | |
| Record name | Ethyl 6-(decyloxy)-4-oxo-7-(2,2,3,3,3-~2~H_5_)propyl-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Quinoline Core and Esterification
The quinoline-3-carboxylate core is typically synthesized via classical methods involving cyclization of anilines with β-ketoesters or related intermediates. The ester group at position 3 is introduced by esterification using ethyl-d5 alcohol to incorporate the deuterium label.
- Esterification with Ethanol-d5 : The carboxylic acid intermediate is reacted with ethanol-d5 under acidic conditions or via coupling agents to yield the ethyl-d5 ester, ensuring the incorporation of five deuterium atoms in the ethyl group.
Alkylation at the 7-Position
The 7-propyl substituent is introduced by selective alkylation of the quinoline ring or via a precursor bearing the propyl group:
Selective Alkylation : Using propyl bromide or propyl iodide as the alkylating agent, the reaction is carried out under basic conditions with potassium carbonate in DMF or similar solvents.
Careful control of reaction conditions prevents over-alkylation or side reactions.
Purification and Characterization
The crude product is purified by flash chromatography on silica gel using dichloromethane/methanol mixtures as eluents.
Characterization is performed by NMR spectroscopy, including ^1H-NMR to confirm substitution patterns and deuterium incorporation, and mass spectrometry to verify molecular weight and isotopic labeling.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification with ethanol-d5 | Carboxylic acid intermediate, ethanol-d5, acid catalyst or coupling agent | Reflux | 6-12 hours | 70-85 | Ensures d5 incorporation in ethyl ester |
| 6-Decoxy substitution | 6-hydroxyquinoline, 1-bromodecane, K2CO3, DMF | 60 °C | 12 hours | 40-70 | Nucleophilic substitution |
| 7-Propyl alkylation | Quinoline intermediate, propyl bromide, K2CO3, DMF | 60 °C | 12 hours | 50-75 | Selective alkylation |
| Purification | Flash chromatography (DCM/MeOH) | Ambient | - | - | Removes impurities |
Research Findings and Optimization Notes
Alkylation reactions at positions 6 and 7 require dry, aprotic solvents and inert atmosphere to minimize side reactions and hydrolysis.
Use of potassium carbonate as a mild base facilitates clean substitution without over-alkylation.
The deuterium labeling in the ethyl ester is stable under the reaction conditions used for alkylation, preserving isotopic purity.
Yields can vary depending on the purity of starting materials and reaction scale; optimization of solvent ratios and temperature can improve outcomes.
Analytical data such as ^1H-NMR spectra show characteristic shifts confirming successful substitution and deuterium incorporation, with reduced proton signals in the ethyl group consistent with d5 labeling.
Chemical Reactions Analysis
Ester Hydrolysis
The deuterated ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or further derivatization.
Mechanism :
-
Base-mediated saponification cleaves the ester bond, forming the carboxylate intermediate, which is acidified to the free acid.
-
Deuterium labeling on the ethyl group does not alter reactivity but may influence kinetic isotope effects in enzymatic systems .
Nucleophilic Substitution at the Quinoline Core
The 6-decoxy and 7-propyl substituents influence reactivity at positions 1, 6, and 8. Fluorine or methoxy groups in analogs undergo displacement with amines or alcohols.
Notes :
-
The 7-propyl group sterically hinders nucleophilic attack at C8, favoring substitutions at C1 or C6.
-
Deuteration minimally impacts electronic properties but may alter solubility .
Hydrogenation and Reduction
The 4-oxo group can be reduced to form dihydroquinoline derivatives, though this is less common in deuterated analogs.
Challenges :
-
Deuterium at the ethyl ester may reduce reaction rates due to isotopic effects.
-
Over-reduction of the quinoline ring is avoided by controlling H₂ pressure .
Functionalization via Cross-Coupling
Palladium-catalyzed coupling reactions enable modifications at the 6-decoxy position.
Limitations :
-
The bulky 7-propyl group complicates catalyst accessibility.
-
Deuteration does not interfere with cross-coupling efficiency .
Degradation Pathways
Stability studies under stress conditions (heat, light, pH extremes) reveal:
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Hydrolytic degradation : Predominant at pH >10, forming carboxylic acid-[d5] .
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Oxidative degradation : Minor pathway via hydroxylation at C5 (non-deuterated positions).
Table 1: Comparative Reactivity of Deuterated vs. Non-Deuterated Analogs
| Reaction | Deuterated Yield (%) | Non-Deuterated Yield (%) | Δ Yield | Reference |
|---|---|---|---|---|
| Ester hydrolysis | 72.8 | 75.2 | -2.4 | |
| Cyclopropanation | 89.78 | 91.3 | -1.5 |
Table 2: Solubility and Stability Profile
| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |
|---|---|---|
| Water | <0.1 | 48 hours |
| Ethanol | 12.5 | >30 days |
| DCM | 45.8 | >60 days |
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available quinoline derivatives.
- Reagents : Common reagents include acetic anhydride, triethylorthoformate, and potassium t-butoxide.
- Reactions : The synthesis may involve multiple steps, including:
- Acylation of the quinoline ring.
- Formation of the carboxylic acid derivative.
- Esterification to yield the final product.
Biological Activities
The biological activities of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] have been the subject of research due to its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit antimicrobial properties. Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Activity
Studies have suggested that quinoline derivatives can inhibit tumor growth. Preliminary data indicate that Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
Drug Development
The compound's structural characteristics make it suitable for further modifications to enhance its pharmacological properties. It serves as a lead compound in drug development programs aimed at creating new therapeutic agents for infectious diseases and cancer.
Research and Development
Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] is utilized in research settings to understand the mechanisms of action of quinolines in biological systems. Its isotopic labeling (indicated by [d5]) allows for tracing studies in metabolic pathways.
Case Studies
Several case studies highlight the applications of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values below 20 µM. |
| Study C | Drug Development | Modified derivatives showed improved solubility and bioavailability compared to the parent compound. |
Mechanism of Action
The mechanism of action of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The deuterated propyl group may influence the compound’s binding affinity and metabolic stability, leading to unique biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate A closely related compound, ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate (CAS 18507-89-6), differs by having an ethoxy group instead of a propyl group at position 7 . Key comparisons include:
| Property | Ethyl 6-decoxy-7-propyl-[d5] variant | Ethyl 6-decoxy-7-ethoxy variant |
|---|---|---|
| Substituent at Position 7 | Propyl (C₃H₇) | Ethoxy (OC₂H₅) |
| Molecular Weight | ~439.6 g/mol (deuterated) | ~403.5 g/mol |
| Lipophilicity (LogP) | Higher (propyl increases hydrophobicity) | Lower (ethoxy reduces hydrophobicity) |
| Metabolic Stability | Enhanced due to deuterium ([d5]) | Likely lower (non-deuterated) |
2.1.2 Non-Deuterated Analogues Removing deuterium from the parent compound would result in Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate. Deuterated analogues generally exhibit:
- Slower metabolism : Deuterium’s kinetic isotope effect (KIE) reduces CYP450-mediated oxidation .
- Longer half-life : Observed in deuterated drugs like deutetrabenazine.
Functional Group Variations
2.2.1 Position 6 Modifications
Replacing the decyloxy group (C₁₀H₂₁O) with shorter chains (e.g., methoxy) reduces lipophilicity but may compromise target binding in hydrophobic pockets.
2.2.2 Position 4 Modifications The keto group at position 4 is critical for hydrogen bonding. Analogues with hydroxyl instead of keto groups (e.g., 4-hydroxyquinolines) show altered hydrogen-bonding patterns, affecting crystal packing and solubility .
Physicochemical and Pharmacokinetic Profiles
A theoretical comparison based on structural trends:
| Parameter | Ethyl 6-decoxy-7-propyl-[d5] | Ethyl 6-decoxy-7-ethoxy | 4-Hydroxyquinoline analogue |
|---|---|---|---|
| Aqueous Solubility | Low (propyl + decyloxy) | Moderate (ethoxy) | High (hydroxyl) |
| LogP | ~5.2 | ~3.8 | ~2.5 |
| Metabolic Stability | High (deuterated) | Moderate | Low |
Biological Activity
Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHDNO
- Molecular Weight : 427.6 g/mol
- CAS Number : 1228182-55-5
Biological Activity
Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] exhibits a range of biological activities that have been investigated in various studies. Below are some key findings related to its pharmacological properties:
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives, including ethyl 6-decoxy derivatives, possess significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that similar compounds exhibited activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Quinoline derivatives have been extensively researched for their anticancer effects. Ethyl 6-decoxy derivatives have shown promise in preclinical trials:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been explored:
- Research Insights : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of ethyl 6-decoxy derivatives against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate activity .
- Anticancer Activity :
Data Table: Biological Activities of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For non-deuterated analogs, protocols for similar quinoline derivatives (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) involve:
Condensation : Formation of the quinoline core via cyclization of substituted aniline precursors.
Functionalization : Introduction of substituents (e.g., propyl, decoxy groups) through nucleophilic substitution or coupling reactions.
Deuteration : Incorporation of deuterium ([d5]) at specific positions using deuterated reagents (e.g., D₂O or deuterated alcohols) during esterification or reduction steps .
Key intermediates should be characterized via NMR and mass spectrometry to confirm isotopic purity.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify non-deuterated protons and verify substitution patterns. For deuterated analogs, attenuated proton signals confirm isotopic labeling.
- IR Spectroscopy : Detect carbonyl (C=O) and hydroxyl (O-H) stretching frequencies (e.g., 1700–1750 cm⁻¹ for ester groups).
- Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF, with expected mass shifts for deuterated species .
Example data for a related compound (Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate):
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.35 (t, CH₂CH₃), 4.35 (q, OCH₂) | |
| IR | 1725 cm⁻¹ (C=O) |
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber glass containers to prevent photodegradation.
- Moisture : Use desiccants to avoid hydrolysis of the ester group.
- Temperature : Stability studies at 4°C and –20°C (via HPLC monitoring) are recommended. Related compounds show decomposition above 40°C .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular packing and intermolecular interactions in this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) to determine unit cell parameters and space group (e.g., triclinic P1 for similar quinolines ).
- Refinement : Employ SHELXL or SHELXS97 for structure solution, accounting for hydrogen bonding (C–H⋯O/Cl) and π-π stacking interactions.
Example crystallographic data from a related compound:
| Parameter | Value |
|---|---|
| a, b, c (Å) | 8.23, 9.15, 10.74 |
| α, β, γ (°) | 85.6, 81.2, 74.1 |
| V (ų) | 768.5 |
| R factor | 0.060 |
Q. What role do hydrogen-bonding networks play in the compound’s crystallographic stability?
- Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., C–H⋯O, C–H⋯Cl) into motifs like R₂²(8) or D . For example, parallel molecular packing in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is stabilized by C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions . Computational tools (e.g., Mercury CSD) model these interactions to predict crystal morphology.
Q. How do isotopic substitutions ([d5]) influence the compound’s reactivity and spectroscopic profiles?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterium at specific positions (e.g., ethyl group) reduces reaction rates in hydrolytic or oxidative pathways.
- Spectroscopic Impact : Reduced intensity in ¹H NMR for deuterated protons; mass spectrometry shows +5 Da shift for [d5].
- Stability Studies : Compare degradation rates (via HPLC) between deuterated and non-deuterated forms under accelerated conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for quinoline derivatives?
- Methodological Answer :
- Re-examine Reaction Conditions : Variations in solvent purity, temperature control, or catalyst loading (e.g., triethylamine in cyclocondensation ) can alter yields.
- Characterization Consistency : Ensure intermediates are purified (e.g., column chromatography) and characterized identically across studies.
- Isotopic Purity : For deuterated analogs, confirm labeling efficiency via mass spectrometry to rule out incomplete deuteration as a yield-limiting factor .
Safety and Handling
Q. What precautions are essential for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
